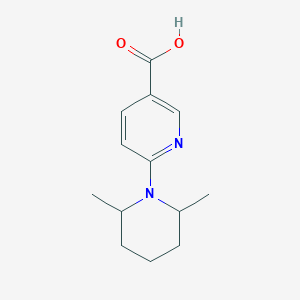

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

6-(2,6-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-4-3-5-10(2)15(9)12-7-6-11(8-14-12)13(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRPDVJPDKWOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Summary (Patent CN103570612A):

- Starting material: 2-chloro-5-methylpyridine

- Oxidizing agent: Molecular oxygen under cobalt acetate catalysis

- Solvent: Chlorobenzene

- Conditions: Heating to ~100°C with oxygen flow (0.4 L/min) for 7 hours

- Product isolation: Cooling, filtration, recrystallization from methanol or methanol/ethanol mixture

- Yield and purity: 70.9% yield, 98.24% purity by HPLC

- Environmental advantage: Avoids use of harsh oxidants like potassium permanganate, reducing pollution

| Step | Details |

|---|---|

| Initial oxidation | 2-chloro-5-methylpyridine + O₂, Co(II) acetate catalyst, chlorobenzene solvent, 100°C, 7 h |

| Workup | Cooling, filtration |

| Recrystallization | Methanol or methanol/ethanol solvent, cooling to 3–7°C, stirring 1–1.5 h |

| Drying | 75–90°C for 3–5 h |

| Yield | 70.9% |

| Purity (HPLC) | 98.24% |

This method provides a mild, efficient, and environmentally friendlier route to 6-chloronicotinic acid, a versatile intermediate for further substitution reactions.

Introduction of the 2,6-Dimethylpiperidin-1-yl Group

The substitution of the chlorine atom at the 6-position of nicotinic acid derivatives by 2,6-dimethylpiperidine typically proceeds via nucleophilic aromatic substitution (SNAr) or amination reactions.

General Procedure (Adapted from Similar Piperidinyl Nicotinic Acid Derivatives Preparation):

- Starting material: 6-chloronicotinic acid or its derivatives

- Nucleophile: 2,6-dimethylpiperidine

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF)

- Conditions: Stirring at controlled temperatures (0–30°C initially, then warming to 60–85°C)

- Workup: Addition of water to precipitate product, filtration, washing with solvents (water, ethyl acetate, DMF), drying

Example from related literature (for similar substituted nicotinic acids):

| Step | Details |

|---|---|

| Reaction mixture | 6-chloronicotinic acid + 2,6-dimethylpiperidine in DMF |

| Temperature control | 0–5°C initially, then 25–30°C for 2 h, followed by heating to 60–65°C for 20 min |

| Isolation | Cooling, filtration, washing with DMF and ethyl acetate |

| Drying | Under vacuum to obtain pure product |

| Yield | Typically high (around 80–90%) |

This nucleophilic substitution exploits the activated chlorine on the pyridine ring, enabling the piperidine nitrogen to displace the chlorine and form the desired 6-(2,6-dimethylpiperidin-1-yl)nicotinic acid.

Alternative Synthetic Routes and Related Chemistry

While direct substitution is the most straightforward approach, other synthetic methods involve:

- Condensation reactions of nicotinic acid hydrazide derivatives with aldehydes followed by cyclization to form heterocyclic analogs, which can be further modified to introduce piperidinyl groups.

- Use of 5,6-dichloronicotinic acid intermediates for selective substitution at the 6-position, followed by ester hydrolysis to yield the acid form.

These methods are less direct but may be employed when specific substitution patterns or functional group tolerance is required.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The oxidation step to prepare 6-chloronicotinic acid avoids hazardous reagents and provides a high-purity product suitable for further substitution.

- The nucleophilic substitution with 2,6-dimethylpiperidine proceeds efficiently under mild conditions, yielding the desired product with high purity.

- Spectroscopic methods such as ^1H NMR, ^13C NMR, and FT-IR confirm the structural integrity of the synthesized compounds.

- The described methods are scalable and suitable for industrial synthesis due to their reproducibility and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The piperidine ring or the nicotinic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders

Research indicates that derivatives of nicotinic acid, including 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid, exhibit neuroprotective effects. These compounds have been studied for their ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. The compound's ability to enhance synaptic plasticity suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia.

2. Anti-inflammatory Properties

Studies have shown that nicotinic acid derivatives can exert anti-inflammatory effects by modulating immune responses. This property makes 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid a candidate for developing new anti-inflammatory drugs, particularly in the context of chronic inflammatory diseases.

3. Cancer Research

There is growing interest in the role of nicotinic acid derivatives in oncology. Preliminary studies suggest that these compounds may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. The exploration of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid in this area could lead to novel therapeutic strategies against various malignancies.

Agricultural Applications

1. Agrochemical Development

The compound's structure allows it to function as an intermediate in the synthesis of agrochemicals. Its potential use in formulating pesticides or herbicides could enhance crop protection strategies, particularly against resistant strains of pests.

2. Plant Growth Regulators

Research into the effects of nicotinic acid on plant physiology has indicated that such compounds can influence growth patterns and stress responses. The application of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid may promote growth or enhance resistance to environmental stressors in crops.

Industrial Applications

1. Material Science

In materials science, nicotinic acid derivatives are being investigated for their role as additives in polymer formulations and coatings. The incorporation of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid could improve the mechanical properties and durability of materials used in various industrial applications.

2. Cosmeceuticals

The cosmetic industry has shown interest in nicotinic acid for its skin-beneficial properties. Formulations containing this compound have been associated with improved skin hydration and barrier function, making it a valuable ingredient in skincare products.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 6-(2,6-dimethylpiperidin-1-yl)nicotinic acid with its analogs:

*Predicted using computational tools due to lack of experimental data.

Key Observations:

- Lipophilicity : The 2,6-dimethylpiperidine group in the target compound increases hydrophobicity compared to unsubstituted piperidine (e.g., 5-(piperidin-1-yl)nicotinic acid) .

- Solubility : Piperazine-containing analogs (e.g., 6-(4-methylpiperazin-1-yl)nicotinic acid) exhibit higher aqueous solubility due to ionizable nitrogen atoms .

Hyperphosphatemia Management

Nicotinic acid derivatives are investigated for reducing serum phosphorus in dialysis patients. While 6-(2,6-dimethylpiperidin-1-yl)nicotinic acid’s efficacy remains unstudied, meta-analyses suggest nicotinic acid analogs lower serum phosphorus by ~0.6–1.2 mg/dL (Table 2, ). Structural modifications (e.g., dimethylpiperidine) may enhance target engagement or metabolic stability compared to simpler analogs like nicotinic acid .

Kinase Inhibition Potential

A structurally related compound, 2-(2,6-dimethylpiperidin-1-yl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine , demonstrated midkine (MK) inhibitory activity (IC₅₀ ~10 µM) . This suggests that 6-(2,6-dimethylpiperidin-1-yl)nicotinic acid’s dimethylpiperidine group could similarly modulate kinase interactions, though experimental validation is needed.

Biological Activity

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid, also referred to as DMNP, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of DMNP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid

- CAS Number : 1019360-24-7

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.30 g/mol

DMNP is believed to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. The compound's structure suggests that it may act as an agonist or modulator of these receptors, influencing various physiological processes such as cognition, pain modulation, and neuroprotection.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DMNP. For instance, a series of derivatives based on nicotinic acid were synthesized and tested against various bacterial strains. DMNP exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Staphylococcus epidermidis | 1.95 |

Neuroprotective Effects

DMNP has also been investigated for its neuroprotective effects. In vitro studies demonstrated that DMNP could protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to the modulation of intracellular signaling pathways related to cell survival .

Case Studies

- Cognitive Enhancement : A study involving animal models showed that DMNP administration led to improved memory retention and cognitive performance in tasks requiring learning and memory . The underlying mechanism was linked to enhanced cholinergic activity.

- Pain Modulation : In models of neuropathic pain, DMNP demonstrated analgesic properties, potentially through its action on nAChRs, which are implicated in pain pathways .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that DMNP has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity and long-term effects.

Q & A

Q. What are the established synthetic routes for 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid, and how can they be optimized for yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction condition screening (e.g., temperature, solvent polarity, and catalyst selection). For example, coupling 2,6-dimethylpiperidine with halogenated nicotinic acid derivatives under palladium-catalyzed cross-coupling conditions may improve regioselectivity. Post-synthesis, purity can be enhanced using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Characterization via -NMR, -NMR, and HPLC-MS is critical to confirm structural integrity and quantify impurities .

Q. Which analytical techniques are most suitable for characterizing 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid?

Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:

- Structural confirmation : -NMR (chemical shifts for aromatic protons and piperidinyl methyl groups), FT-IR (C=O and N-H stretches).

- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- Thermal stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.

- Solubility profiling : Equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using UV-spectrophotometry .

Q. How can researchers address stability issues during storage of this compound?

Methodological Answer: Stability under ambient conditions should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks). Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Monitor hydrolytic degradation (e.g., ester or amide cleavage) using LC-MS and adjust storage buffers to pH 5–6 if necessary .

Q. What role does literature review play in identifying research gaps for this compound?

Methodological Answer: Systematic reviews should prioritize peer-reviewed articles (2000–2025) from databases like PubMed and SciFinder, filtering for in vitro and in vivo studies. Focus on unresolved questions, such as conflicting reports on metabolic pathways or unvalidated biological targets. Use citation tracking tools to map evolving hypotheses and experimental trends .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported data (e.g., solubility or bioactivity)?

Methodological Answer: Employ a factorial design (e.g., 2 factorial) to isolate variables influencing solubility, such as pH, temperature, and co-solvents. For bioactivity discrepancies, replicate studies using standardized cell lines (e.g., HEK293 or HepG2) with controlled passage numbers. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What computational strategies can enhance reaction optimization for derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) can predict transition states for nucleophilic substitutions or cyclization reactions. Molecular docking (AutoDock Vina) identifies steric clashes in piperidinyl-nicotinic acid hybrids. Pair computational results with high-throughput experimentation (HTE) to validate predicted reaction pathways .

Q. How should researchers address conflicting toxicity data in preclinical studies?

Methodological Answer: Conduct dose-response studies in multiple animal models (e.g., rodents and zebrafish) to assess organ-specific toxicity. Use metabolomics (LC-QTOF-MS) to identify toxic metabolites and compare results across species. Cross-reference findings with in silico toxicity predictors (e.g., ProTox-II) to prioritize structural modifications .

Q. What methodological frameworks align research on this compound with broader theoretical concepts (e.g., drug-receptor interactions)?

Methodological Answer: Adopt a ligand-based drug design framework, mapping the compound’s pharmacophore to known targets (e.g., GPCRs or kinases). Use QSAR models to correlate substituent effects (e.g., methyl groups on piperidine) with activity. Integrate cheminformatics tools (e.g., RDKit) to generate structure-activity hypotheses .

Q. What challenges arise in interpreting spectroscopic data for structural analogs of this compound?

Methodological Answer: Signal overlap in -NMR (e.g., aromatic protons vs. piperidinyl CH groups) can be resolved via 2D experiments (COSY, HSQC). For stereoisomers, use chiral HPLC (e.g., Chiralpak IA column) or vibrational circular dichroism (VCD). X-ray crystallography remains the gold standard for absolute configuration determination .

Q. How can researchers integrate multi-omics data to explore the compound’s mechanism of action?

Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways in treated cells. Use pathway enrichment tools (DAVID, Metascape) to prioritize targets. Validate hypotheses with CRISPR/Cas9 knockout models and phospho-specific antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.